1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea
Description
This compound is a urea derivative featuring a bithiophene core linked via a methyl group to the urea moiety, with an additional thiophen-2-yl substituent. The structure combines conjugated thiophene systems, known for electronic delocalization, with a urea group capable of hydrogen bonding. Such hybrids are of interest in materials science (e.g., organic electronics) and medicinal chemistry due to tunable electronic properties and biological interactions.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS3/c17-14(16-13-2-1-4-19-13)15-7-12-6-11(9-20-12)10-3-5-18-8-10/h1-6,8-9H,7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCIOUKLLWMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Bithiophene Moiety: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the Urea Group: The urea group can be introduced by reacting an amine derivative of the bithiophene with an isocyanate or carbodiimide under mild conditions.
Final Assembly: The thiophene moiety is then attached to the urea group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the urea group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
Organic Electronics: Due to its conjugated system, it can be used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound’s structure may allow it to interact with biological targets, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea depends on its application:
In Organic Electronics: The compound can facilitate charge transport through its conjugated system.
In Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues from Literature
Thiophene-Urea Derivatives
- Compound 7a/7b (): Structures: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to 2,4-diamino-3-cyanothiophene (7a) or ethyl 2,4-diaminothiophene-3-carboxylate (7b). Key Differences:
- Substituents: 7a has a cyano group (electron-withdrawing), while 7b has an ester (moderate electron-withdrawing). The target compound lacks these groups but includes a bithiophene system.
Tetrahydrobenzo[b]thiophene-Urea Derivatives ():
- Structures: Compounds 7a–7d feature tetrahydrobenzo[b]thiophene cores with hydrazono and benzoyl groups.
- Key Differences:
- Saturation : The tetrahydrobenzo[b]thiophene reduces planarity and conjugation compared to the fully aromatic bithiophene in the target compound.
- Lipophilicity : Benzoyl substituents in 7a–7d increase lipophilicity, whereas the target compound’s thiophene-methyl group may balance solubility and hydrophobicity .
Halogenated Urea Derivatives ():
- Structures: Ureas with halogen (Cl, Br, F) and hydroxymethyl-substituted phenyl groups.
- The target compound’s thiophene substituents provide π-electron-rich environments .
Comparative Data Table
Biological Activity
The compound 1-({[3,3'-bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene derivatives are known for their diverse applications, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure composed of a bithiophene moiety linked to a thiophenyl urea. Its molecular formula is with a molecular weight of approximately 346.47 g/mol. The presence of multiple thiophene rings contributes to its electronic properties, making it suitable for various biological applications.
1. Antibacterial Activity
Research has demonstrated that thiophene derivatives exhibit significant antibacterial properties. For instance, studies have shown that related thiourea compounds demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range between 20 to 50 µg/mL, indicating their potential as antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiourea Derivative A | E. coli | 25 |
| Thiourea Derivative B | S. aureus | 30 |
| 1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea | K. pneumoniae | TBD |
2. Anticancer Activity
The anticancer potential of thiophene derivatives has been widely investigated. Studies indicate that compounds similar to 1-({[3,3'-bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. IC50 values for these compounds often fall within the range of 5 to 20 µM .
Case Study:
A study evaluated the efficacy of thiourea derivatives against human leukemia cell lines, reporting IC50 values as low as 1.50 µM for certain structures, highlighting their potential in targeting cancer cell proliferation .
3. Anti-inflammatory Activity
Thiophene derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation .
The biological activities of 1-({[3,3'-bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea are thought to be mediated through several mechanisms:
- Inhibition of Enzymes: Many thiourea derivatives act as enzyme inhibitors, affecting pathways involved in bacterial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their antioxidant and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
